2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-
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Overview
Description
2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl- is a complex organic compound belonging to the class of xanthones. Xanthones are known for their diverse biological activities and are often found in natural products. This particular compound has drawn attention due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,6H-Pyrano[3,2-b]xanthen-6-one derivatives typically involves the condensation of appropriately substituted o-hydroxybenzoic acids with 1,3-dihydroxyxanthone, followed by dehydration and cyclization reactions . The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2H,6H-Pyrano[3,2-b]xanthen-6-one derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Investigated for their antiproliferative and apoptotic effects in cancer cell lines.
Medicine: Potential therapeutic agents for treating cancer and other diseases due to their bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2H,6H-Pyrano[3,2-b]xanthen-6-one derivatives involves their interaction with cellular targets, leading to various biological effects. For instance, these compounds have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its structure.
Comparison with Similar Compounds
Similar Compounds
α-Mangostin: A naturally occurring xanthone with potent antitumor effects.
Gambogic Acid: Another xanthone derivative known for its anticancer properties.
Uniqueness
2H,6H-Pyrano[3,2-b]xanthen-6-one derivatives are unique due to their specific structural features, such as the presence of the pyran ring and various functional groups. These structural elements contribute to their distinct biological activities and make them valuable for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H30O8 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-b]xanthen-6-one;hydrate |
InChI |
InChI=1S/C24H28O7.H2O/c1-23(2,28)8-6-13-18-16(10-14(25)22(13)29-5)30-17-11-15-12(7-9-24(3,4)31-15)20(26)19(17)21(18)27;/h10-11,25-26,28H,6-9H2,1-5H3;1H2 |
InChI Key |
LBKFMQRUEAWEOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)O)OC)O)C.O |
Origin of Product |
United States |
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